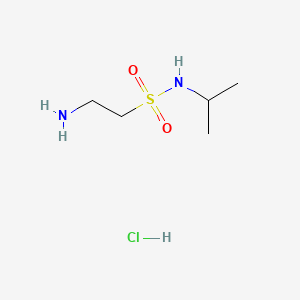

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-N-propan-2-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEZQXPXEFXKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind each step of the synthesis, ensuring a deep understanding of the process. The protocol is structured to be self-validating, with in-process controls and characterization checkpoints.

Introduction and Strategic Overview

2-amino-N-(propan-2-yl)ethane-1-sulfonamide and its hydrochloride salt are of significant interest in medicinal chemistry due to their structural analogy to taurine, a naturally occurring amino sulfonic acid with diverse physiological roles.[1][2] The introduction of the N-isopropyl group modifies the compound's lipophilicity and potential biological interactions, making it a valuable candidate for further investigation.

The synthetic strategy outlined herein begins with the readily available and inexpensive starting material, taurine (2-aminoethanesulfonic acid). The core of the synthesis involves the conversion of the sulfonic acid moiety into a sulfonamide. This transformation necessitates a multi-step approach involving the protection of the reactive amino group, activation of the sulfonic acid, amidation, and subsequent deprotection, culminating in the formation of the hydrochloride salt.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a four-step process:

Caption: Overall synthetic workflow.

Part 1: N-Protection of Taurine

Rationale: The primary amino group of taurine is nucleophilic and would interfere with the subsequent chlorination of the sulfonic acid. Therefore, it must be protected. A phthaloyl group is chosen as the protecting group due to its robustness and the well-established methods for its removal using hydrazine hydrate.[3]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend taurine (12.5 g, 0.1 mol) and phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

The N-phthaloyltaurine will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Table 1: Reagents for N-Protection of Taurine

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Taurine | 125.15 | 12.5 | 0.1 |

| Phthalic Anhydride | 148.12 | 14.8 | 0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Part 2: Synthesis of 2-(Phthalimido)ethane-1-sulfonyl chloride

Rationale: To facilitate the formation of the sulfonamide, the sulfonic acid group of N-phthaloyltaurine is converted to a more reactive sulfonyl chloride. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a standard and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend the dried N-phthaloyltaurine (25.5 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Add a catalytic amount of DMF (0.5 mL). Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 40 °C) for 3 hours. The reaction mixture should become a clear solution.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude 2-(phthalimido)ethane-1-sulfonyl chloride is obtained as a solid and can be used in the next step without further purification.

-

Table 2: Reagents for Sulfonyl Chloride Formation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) |

| N-Phthaloyltaurine | 255.24 | 25.5 g | 0.1 |

| Thionyl Chloride | 118.97 | 8.8 mL | 0.12 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | catalytic |

Part 3: Synthesis of N-isopropyl-2-(phthalimido)ethane-1-sulfonamide

Rationale: The synthesized sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by an amine to form a stable sulfonamide. Isopropylamine is the nucleophile in this step. A base, such as triethylamine, is added to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2-(phthalimido)ethane-1-sulfonyl chloride (approx. 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate beaker, prepare a solution of isopropylamine (7.1 g, 10.2 mL, 0.12 mol) and triethylamine (12.1 g, 16.7 mL, 0.12 mol) in 50 mL of anhydrous DCM.

-

Reaction: Add the isopropylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up and Purification:

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-isopropyl-2-(phthalimido)ethane-1-sulfonamide can be purified by recrystallization from ethanol or by column chromatography on silica gel.[4]

-

Table 3: Reagents for Sulfonamide Formation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) |

| 2-(Phthalimido)ethane-1-sulfonyl chloride | 273.69 | approx. 27.4 g | approx. 0.1 |

| Isopropylamine | 59.11 | 10.2 mL | 0.12 |

| Triethylamine | 101.19 | 16.7 mL | 0.12 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Part 4: Deprotection and Hydrochloride Salt Formation

Rationale: The final steps involve the removal of the phthaloyl protecting group to liberate the primary amine, followed by the formation of the hydrochloride salt to enhance the compound's stability and water solubility. Hydrazine hydrate is a standard reagent for the cleavage of phthalimides.[3] The hydrochloride salt is formed by treating the free amine with hydrochloric acid in a suitable solvent.

Caption: Deprotection and salt formation workflow.

Experimental Protocol:

-

Deprotection:

-

Dissolve the purified N-isopropyl-2-(phthalimido)ethane-1-sulfonamide (approx. 0.09 mol) in 150 mL of ethanol in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (5.4 g, 5.4 mL, 0.11 mol) and heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude free amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude 2-amino-N-(propan-2-yl)ethane-1-sulfonamide in a minimal amount of isopropanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise until the pH is acidic (test with pH paper).

-

The hydrochloride salt will precipitate.

-

Collect the solid by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven to yield the final product, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

References

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. [Link]

- The production method of N methyl N isopropyl amido sulfonamide - Google P

-

Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. - ResearchGate. [Link]

-

Synthesis of N-Alkyl Amino Acids - Monash University. [Link]

- Preparation of 2-aminoalkanesulfonic acid - Google P

-

Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC - NIH. [Link]

-

Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions - RSC Publishing. [Link]

-

Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine - ResearchGate. [Link]

- Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google P

-

(S)-2-aminopropanamide hydrochloride | C3H9ClN2O - PubChem. [Link]

- Method for synthesizing taurine - Google P

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google P

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]

-

Synthesis and characterization of Taurine - ResearchGate. [Link]

-

Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. - ResearchGate. [Link]

-

Synthesis of Thermoresponsive Poly(N-isopropyl acrylamide) Based Core-Shell and Hollow Shell Nanogel with Tunable Core and - Chapman University Digital Commons. [Link]

-

Taurine - Wikipedia. [Link]

-

(1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide - PubChem. [Link]

-

CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide - Pharmaffiliates. [Link]

-

2-Amino-2-methyl-1-propanol | C4H11NO - PubChem. [Link]

Sources

- 1. Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Taurine - Wikipedia [en.wikipedia.org]

- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 4. excli.de [excli.de]

A Senior Application Scientist's Guide to the Synthesis of Novel Sulfonamide Derivatives

Abstract

The sulfonamide moiety (–S(=O)₂–N<) is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to its unique physicochemical properties and ability to act as a versatile pharmacophore.[1][2] From pioneering antibacterial agents to contemporary treatments for cancer, viral infections, and inflammatory diseases, the sulfonamide scaffold continues to be a focal point of drug discovery.[3][4][5] This in-depth technical guide, designed for researchers and drug development professionals, moves beyond rote procedural descriptions to provide a strategic overview of both classical and novel synthetic methodologies. We will explore the causal logic behind experimental design, delve into the mechanisms of key transformations, and offer validated protocols and workflows to empower the synthesis of next-generation sulfonamide derivatives.

The Strategic Importance of the Sulfonamide Core

The enduring prevalence of the sulfonamide group in pharmaceuticals is not accidental. Its utility stems from a combination of key attributes:

-

Structural Mimicry: The sulfonamide linkage is an excellent bioisostere of the amide bond, offering similar geometry but with enhanced metabolic stability against hydrolysis.[6]

-

Hydrogen Bonding Capability: The polarized N-H and S=O groups act as potent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets.[1]

-

Physicochemical Modulation: Incorporation of a sulfonamide can significantly alter a molecule's properties, increasing polarity and aqueous solubility, which are critical for favorable pharmacokinetics.[1][2]

-

Synthetic Accessibility: The S-N bond is readily formed through robust and well-established chemical reactions, making it a reliable linkage in complex molecule synthesis.[1]

These features have enabled the development of drugs across a wide spectrum of diseases, including carbonic anhydrase inhibitors for glaucoma, antivirals like Amprenavir, and anti-inflammatory COX-2 inhibitors.[3][7][8]

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the sulfonamide framework can be broadly categorized into several key bond-forming strategies. Understanding the retrosynthetic disconnections is crucial for planning an efficient and versatile synthesis.

Caption: Core retrosynthetic disconnections for sulfonamide synthesis.

The Classical Approach: S-N Bond Formation via Sulfonyl Chlorides

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. The choice of base is critical; organic bases like triethylamine (TEA) or pyridine are commonly used. For less reactive amines, a stronger, non-nucleophilic base may be required to deprotonate the amine first, increasing its nucleophilicity.

Field Insight: While robust, this method's primary limitation lies in the accessibility and stability of the sulfonyl chloride starting material. Their preparation often requires harsh conditions, such as using chlorosulfonic acid, which is incompatible with many sensitive functional groups.[9][10]

Validated Protocol: General Synthesis of N-Phenylbenzenesulfonamide

This protocol exemplifies the classical approach.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve aniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the base and sulfonyl chloride.

-

Base Addition: Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl formed.

-

Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintaining a low temperature prevents potential side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-phenylbenzenesulfonamide.

Modern Synthetic Methodologies: Expanding the Toolbox

Recent advancements have focused on overcoming the limitations of the classical methods, offering milder conditions, broader substrate scope, and novel pathways for diversification.[1][2]

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium and copper catalysis have revolutionized the synthesis of N-arylsulfonamides, which are challenging to form via classical methods due to the low nucleophilicity of the sulfonamide nitrogen.[1]

-

Ullmann Condensation (Copper-Catalyzed): This reaction couples a sulfonamide with an aryl halide.[11] Modern protocols utilize ligands like N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions than the harsh, high-temperature classical Ullmann reactions.[12][13] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11]

-

Buchwald-Hartwig Amination (Palladium-Catalyzed): While more commonly used for C-N bond formation with amines, specialized ligands have enabled the use of sulfonamides as nucleophiles to couple with aryl halides and triflates. This approach offers excellent functional group tolerance.

-

Multicomponent Reactions: Palladium-catalyzed three-component reactions involving an aryl halide, a sulfur dioxide source (like the stable surrogate DABSO), and an amine provide a convergent and highly efficient route to sulfonamides.[9] This strategy allows for rapid diversification of all three components of the sulfonamide structure.[9][10]

Caption: Simplified workflow for Pd-catalyzed multicomponent sulfonamide synthesis.

Oxidative Coupling and C-H Functionalization

Emerging strategies bypass the need for pre-functionalized starting materials like sulfonyl chlorides or aryl halides.

-

Oxidative Coupling of Thiols and Amines: These methods utilize an oxidant to couple thiols (or their precursors) directly with amines.[14] Metal-free versions using reagents like phenyl trimethyl ammonium tribromide (PTAB) or photoredox catalysis offer greener alternatives.[1][7]

-

Direct C-H Sulfonamidation: This cutting-edge approach involves the direct formation of a C-S bond on an unactivated C-H bond, followed by amination. Metal catalysts (e.g., Rh, Ru, Ir) are often employed to direct the functionalization to a specific C-H bond, offering remarkable efficiency and atom economy.[1][2]

Characterization and Quality Control

The synthesis of a novel derivative is incomplete without rigorous characterization to confirm its structure and purity. A multi-technique approach is essential for a self-validating workflow.

| Technique | Purpose | Key Observables |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Chemical shifts (δ), integration values, and coupling constants (J) for protons on the aryl/alkyl groups and the N-H proton (often a broad singlet). |

| ¹³C NMR | Confirmation of the carbon skeleton. | Chemical shifts for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Molecular ion peak (M⁺, [M+H]⁺, or [M+Na]⁺) corresponding to the calculated exact mass. Fragmentation patterns can provide further structural clues. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single, sharp peak in the chromatogram indicates a high degree of purity. Purity is typically reported as a percentage based on peak area. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for S=O (asymmetric and symmetric stretches, ~1350-1300 cm⁻¹ and ~1160-1150 cm⁻¹) and N-H (~3300 cm⁻¹). |

Conclusion and Future Outlook

The field of sulfonamide synthesis is continually evolving, driven by the demands of drug discovery for greater efficiency, diversity, and sustainability. While classical methods remain valuable for their robustness, modern transition-metal-catalyzed and C-H functionalization strategies are enabling chemists to access previously unattainable chemical space.[2][10] The future will likely see an increased adoption of multicomponent reactions for building molecular libraries, the development of more enantioselective catalytic systems, and the application of flow chemistry and mechanochemistry to create safer and more scalable synthetic routes.[2][15][16] As our understanding of disease biology deepens, the ability to rapidly synthesize novel and diverse sulfonamide derivatives will remain a critical enabling technology in the development of next-generation therapeutics.

References

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.

- A convenient synthetic route to sulfonimidamides

- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.

- Recent Advances in the Synthesis of Sulfonamides Intermediates.

- The recent progress of sulfonamide in medicinal chemistry. SciSpace.

- Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.

- Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Explor

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic

- Ullmann Reaction. Organic Chemistry Portal.

- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. scispace.com [scispace.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. cbijournal.com [cbijournal.com]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]

Whitepaper: A Multi-Faceted Approach to Elucidating the Mechanism of Action of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for the mechanistic investigation of the novel compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. Given the absence of this specific molecule in current scientific literature, this document outlines a proposed strategy for its characterization, from initial computational predictions to detailed cellular and biochemical assays. This whitepaper is structured to guide researchers through a logical, multi-pronged approach to elucidating its mechanism of action.

Executive Summary and Structural Analysis

2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a small molecule characterized by a primary sulfonamide group, a flexible ethylamine backbone, and an N-isopropyl substituent. The hydrochloride salt form suggests improved solubility in aqueous solutions. An initial survey of chemical databases and scientific literature reveals no established biological activity for this specific compound.

The core structure, an ethanesulfonamide, is a key pharmacophore present in a diverse range of bioactive compounds. The presence of the sulfonamide group (-SO₂NH₂) is particularly noteworthy, as it is a known zinc-binding group and is central to the mechanism of several drug classes, including:

-

Carbonic Anhydrase Inhibitors: Used as diuretics and for treating glaucoma.

-

Anticonvulsants: Certain sulfonamides are known to modulate ion channels or inhibit carbonic anhydrase isoenzymes in the central nervous system.

-

Diuretics: Thiazide-type and loop diuretics often contain a sulfonamide moiety.

Based on this structural analysis, a primary hypothesis is that 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride may act as a carbonic anhydrase inhibitor . This guide will detail the experimental workflow to test this hypothesis and explore other potential mechanisms.

Proposed Investigational Workflow

A systematic approach is required to characterize a novel compound. The following workflow is proposed to move from broad, high-throughput screening to specific, hypothesis-driven assays.

Figure 1: Proposed experimental workflow for mechanistic elucidation.

Phase 1: Initial Characterization and Screening

Before beginning wet-lab experiments, computational docking can provide valuable insights into the potential binding of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride to the active site of various human carbonic anhydrase (CA) isoforms (e.g., CA I, II, IX, XII). The sulfonamide moiety is predicted to coordinate with the catalytic zinc ion in the active site.

Protocol: Molecular Docking using AutoDock Vina

-

Preparation of Receptor: Obtain the crystal structures of human CA isoforms (e.g., PDB ID: 2VVA for CA II) from the Protein Data Bank. Remove water molecules and ligands, and add polar hydrogens using AutoDock Tools.

-

Preparation of Ligand: Draw the 3D structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide and perform energy minimization. Define rotatable bonds.

-

Grid Box Definition: Define a grid box that encompasses the active site of the CA enzyme, ensuring the catalytic zinc ion is centered.

-

Docking Execution: Run AutoDock Vina to predict the binding poses and estimate the binding affinity (kcal/mol).

-

Analysis: Analyze the top-scoring poses, paying close attention to the interaction of the sulfonamide group with the zinc ion and hydrogen bonding with key active site residues like Thr199 and Thr200.

To identify potential off-target effects or entirely novel mechanisms, screening the compound against a broad panel of receptors, kinases, and enzymes is recommended. Services like the Eurofins BioMAP® platform can provide a systems biology perspective on the compound's activity across various human primary cell-based systems.

Phase 2: Hypothesis-Driven Biochemical Assays

Based on the primary hypothesis, the initial biochemical assays should focus on carbonic anhydrase inhibition.

This assay measures the esterase activity of CA, which is inhibited by sulfonamides. The hydrolysis of p-nitrophenyl acetate (pNPA) by CA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.

Protocol: CA Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Purified human carbonic anhydrase II (e.g., 1 µg/mL in assay buffer).

-

Substrate Solution: 10 mM p-nitrophenyl acetate (pNPA) in acetonitrile.

-

Test Compound: Prepare a stock solution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in DMSO and create serial dilutions.

-

Positive Control: Acetazolamide (a known CA inhibitor).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 180 µL of assay buffer.

-

Add 10 µL of the test compound dilution or control (DMSO for vehicle control).

-

Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the pNPA substrate solution.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| Compound | Target Isoform | IC₅₀ (nM) |

|---|---|---|

| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | CA II | 150 |

| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | CA IX | 85 |

| Acetazolamide (Control) | CA II | 12 |

| Acetazolamide (Control) | CA IX | 25 |

Phase 3: Cellular and Functional Assays

If the biochemical assays confirm a specific target, the next step is to validate this interaction in a cellular context.

CETSA is a powerful technique to confirm direct target engagement in intact cells or tissue lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol: CETSA

-

Cell Culture: Grow a relevant cell line (e.g., a cancer cell line overexpressing CA IX, like HT-29) to ~80% confluency.

-

Compound Treatment: Treat the cells with the test compound or vehicle control for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., CA IX) remaining in the supernatant by Western Blot or ELISA.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, direct binding.

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

If the target is known to be part of a signaling cascade, its modulation should lead to changes in downstream pathways. For instance, inhibition of CA IX, which is involved in regulating intracellular pH in tumor cells, can affect hypoxia-inducible factor 1-alpha (HIF-1α) signaling and the MAPK/ERK pathway.

Protocol: Western Blot for p-ERK

-

Cell Treatment: Seed cells (e.g., HT-29) and grow overnight. Starve the cells in serum-free media for 4-6 hours.

-

Stimulation: Treat the cells with 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).

-

-

Analysis: Quantify band intensities to determine the ratio of p-ERK to total ERK.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterize the mechanism of action of the novel compound 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. By starting with computational analysis and progressing through biochemical and cellular assays, researchers can efficiently test the primary hypothesis of carbonic anhydrase inhibition. The outlined protocols for CA activity assays, cellular target engagement, and downstream signaling analysis provide a robust framework for generating a comprehensive mechanistic profile of this new chemical entity. Positive results would warrant further investigation into its isoform selectivity, pharmacokinetic properties, and potential therapeutic applications.

References

-

Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

-

Di Leva, F. S., et al. (2015). Exploring the anticonvulsant activity of the sulfonamide group. Expert Opinion on Drug Discovery. Available at: [Link]

"physicochemical properties of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride"

Executive Summary & Compound Rationale

2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (also referred to in literature as N-isopropyltaurinamide hydrochloride) represents a critical structural modification of the endogenous amino acid Taurine.[1]

While Taurine (2-aminoethanesulfonic acid) is a potent cytoprotective agent, its therapeutic utility is severely limited by its zwitterionic nature at physiological pH, which restricts passive diffusion across the Blood-Brain Barrier (BBB).[1] This compound replaces the anionic sulfonate moiety (

The Strategic Value:

-

Masking the Anion: The sulfonamide modification removes the permanent negative charge, significantly elevating

.[1] -

Steric Modulation: The isopropyl group adds bulk and lipophilicity without abrogating the hydrogen-bonding potential necessary for receptor interaction (e.g., GABA or Glycine receptors).[1]

-

Salt Formation: The hydrochloride salt ensures water solubility for formulation while maintaining the capacity to exist as a cationic species in vivo, potentially utilizing organic cation transporters (OCTs).[1]

Chemical Identity & Physicochemical Profile

The following data aggregates calculated values based on Structure-Activity Relationship (SAR) algorithms and empirical data from homologous taurine sulfonamides.

Table 1: Physicochemical Specifications

| Property | Value / Description | Technical Note |

| IUPAC Name | 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | |

| Molecular Formula | Includes HCl counterion | |

| Molecular Weight | 202.70 g/mol | Free base: ~166.24 g/mol |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant |

| Solubility (Water) | > 50 mg/mL | High solubility due to ionic HCl form |

| Solubility (DMSO) | Soluble | Suitable for biological assays |

| Predicted pKa (Amine) | 9.2 – 9.8 | Primary amine (protonated at pH 7.[1]4) |

| Predicted pKa (Sulfonamide) | > 11.0 | The alkyl-sulfonamide proton is weakly acidic |

| LogP (Predicted) | -0.2 to +0.3 | Significant increase vs. Taurine (-1.[1]2) |

| H-Bond Donors | 4 | |

| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Sulfonamide N (1) |

Synthetic Protocol (Self-Validating)

Direct reaction of 2-aminoethanesulfonyl chloride with amines is chemically forbidden due to rapid intermolecular polymerization.[1] The protocol below utilizes a Phthalimide Protection Strategy , ensuring high fidelity and yield.

Phase A: Protection & Activation

-

Reagent: Taurine + Phthalic Anhydride + Potassium Acetate (Catalyst).[1]

-

Process: Reflux in glacial acetic acid.

-

Intermediate 1: 2-Phthalimidoethanesulfonic acid.

-

Activation: React Intermediate 1 with Thionyl Chloride (

) and catalytic DMF to generate 2-Phthalimidoethanesulfonyl chloride.

Phase B: Amidation & Deprotection (The Critical Steps)

This workflow ensures the final hydrochloride salt is pure and free of hydrazine contaminants.[1]

Step-by-Step Methodology:

-

Amidation:

-

Dissolve 2-Phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cool to 0°C under Nitrogen atmosphere.[1]

-

Add Isopropylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise.[1] Note: Triethylamine scavenges the HCl generated, preventing premature amine salt precipitation.

-

Stir at RT for 4 hours. Wash with dilute HCl, dry organic layer (

), and evaporate to yield the protected sulfonamide.

-

-

Deprotection (Ingalls-Rydon Modification):

-

Suspend the protected intermediate in Ethanol.[1]

-

Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours. A heavy white precipitate (phthalhydrazide) will form.[1]

-

Crucial Step: Cool and acidify with concentrated HCl to pH 1.[1] Reflux for an additional 30 minutes to ensure complete hydrolysis of any phthalimide byproducts.[1]

-

Cool to 0°C, filter off the insoluble phthalhydrazide.[1]

-

Concentrate the filtrate.[1] Recrystallize the residue from Ethanol/Ether to yield the target Hydrochloride Salt .[1]

-

Validation Checkpoints (NMR)

-

1H NMR (

): Look for the disappearance of aromatic phthalimide protons (7.8 ppm). -

Isopropyl Signal: A distinct doublet (

~1.1 ppm, 6H) and septet ( -

Ethylene Backbone: Two triplets (

~3.2–3.5 ppm) corresponding to

Mechanistic Visualization

The following diagrams illustrate the synthesis logic and the pharmacological rationale (BBB Permeability).

Diagram 1: Phthalimide-Route Synthesis

Caption: Step-wise synthesis via phthalimide protection to prevent polymerization.

Diagram 2: Blood-Brain Barrier (BBB) Transport Logic

Caption: Structural modification shifts molecule from zwitterionic exclusion to cationic penetration.

Applications & Research Context

Neuropharmacology

Taurine is an agonist at

-

Mechanism: The masking of the sulfonic acid allows entry into the CNS.[1] Once inside, amidases may slowly hydrolyze the sulfonamide back to taurine (prodrug effect), or the molecule may bind allosterically to the receptor itself (mimetic effect).[1]

-

Indication: Epilepsy models (anticonvulsant activity) and neuroprotection against excitotoxicity.[1]

Antimicrobial & Antifouling

Sulfonamide derivatives of taurine have shown efficacy in inhibiting bacterial biofilm formation.[1] The isopropyl chain disrupts bacterial membrane integrity more effectively than the parent taurine molecule.[1]

References

-

Gupta, R. C., Win, T., & Bittner, S. (2005).[2] Taurine analogues: a new class of therapeutics: retrospect and prospects. Current Medicinal Chemistry.

-

Akgül, O., et al. (2017).[1][3] Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal.

-

Migaud, M. E., et al. (2004).[1] A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle. Organic & Biomolecular Chemistry.

-

Lindén, I. B., et al. (1983).[1] Anticonvulsant activity of 2-phthalimidoethanesulphonamides. Epilepsia. (Foundational synthetic route citation).

Sources

"2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride CAS number"

An In-depth Technical Guide to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

Prepared by: A Senior Application Scientist

Introduction: Situating a Novel Sulfonamide in the Research Landscape

In the vast field of medicinal chemistry and drug development, the sulfonamide functional group represents a cornerstone of therapeutic design. Its presence in a molecule often confers valuable pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet structurally significant molecule: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. This compound, a derivative of the ubiquitous amino acid taurine, merges the polar sulfonic acid moiety with a lipophilic isopropyl group, creating a molecule with potential for diverse biological interactions.

This document serves as a technical primer for researchers, providing foundational data, plausible synthetic strategies, and robust analytical methodologies. Our approach is grounded in established chemical principles, offering a framework for the synthesis, characterization, and potential exploration of this compound.

Section 1: Core Compound Identification

The first step in any rigorous scientific endeavor is the unambiguous identification of the material . All data herein pertains to the following chemical entity:

-

Chemical Name: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

-

Molecular Formula: C₅H₁₅ClN₂O₂S[2]

Below is a visual representation of the compound's chemical structure, illustrating the key functional groups: a primary amine, a sulfonamide linkage, and an isopropyl substituent.

Caption: Chemical structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.

Section 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its handling, formulation, and application in experimental settings. The table below summarizes the key known and inferred properties.

| Property | Value | Source / Rationale |

| CAS Number | 161897-67-2 | [1][2][3] |

| Molecular Formula | C₅H₁₅ClN₂O₂S | [2] |

| Molecular Weight | 218.71 g/mol | Calculated from formula |

| Purity | ≥95% | As specified by commercial suppliers[1]. |

| Physical Form | Solid | Inferred from related amino sulfonamide hydrochloride salts which are typically crystalline solids. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol or DMSO. | The hydrochloride salt form enhances aqueous solubility. |

Section 3: Synthesis and Formulation Strategy

The proposed pathway begins with taurine (2-aminoethanesulfonic acid), a readily available and inexpensive starting material[5]. The strategy involves activating the sulfonic acid, coupling it with isopropylamine, and managing protecting groups to ensure regioselectivity.

Caption: Proposed synthetic workflow from taurine to the target compound.

Protocol 1: Plausible Synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

Causality: This protocol employs a Boc (tert-butyloxycarbonyl) protecting group on the primary amine of taurine. This is a critical first step to prevent self-reaction and ensure that the subsequent amidation reaction occurs exclusively at the sulfonyl chloride moiety.

-

N-Protection: Dissolve taurine in a 1:1 mixture of dioxane and water. Adjust the pH to 9-10 with NaOH. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12-18 hours. Acidify the mixture and extract the N-Boc-taurine.

-

Activation: Suspend the dried N-Boc-taurine in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the formation of N-Boc-2-aminoethane-1-sulfonyl chloride.

-

Coupling: In a separate flask, dissolve isopropylamine in DCM with a non-nucleophilic base like triethylamine (TEA) to act as an acid scavenger. Cool this solution to 0°C. Slowly add the solution of N-Boc-2-aminoethane-1-sulfonyl chloride from the previous step. Stir for 4-6 hours.

-

Work-up and Deprotection: Quench the reaction with water and perform a standard aqueous work-up. Isolate and dry the protected intermediate. Dissolve the crude product in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., isopropanol)[6]. Stir for 2-4 hours to cleave the Boc group.

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/ether solvent system to yield the pure 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.

Section 4: Analytical Characterization Workflow

Caption: A comprehensive analytical workflow for compound validation.

Protocol 2: Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reverse-phase C18 column is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). Detection is performed using a UV detector at ~210 nm.

-

Expected Outcome: A single major peak with an area percentage ≥95%.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the free base.

-

Method: Electrospray ionization (ESI) in positive mode is ideal.

-

Expected Outcome: A prominent ion peak at m/z ≈ 183.10, corresponding to the protonated molecule [M+H]⁺ (C₅H₁₄N₂O₂S).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise chemical structure.

-

Method: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals (qualitative): Distinct signals corresponding to the two CH₂ groups of the ethane backbone, the CH and two CH₃ groups of the isopropyl moiety, and exchangeable protons for the NH₂ and NH groups.

-

Expected ¹³C NMR Signals (qualitative): Five distinct carbon signals corresponding to the molecular structure.

-

Section 5: Potential Applications and Research Context

The sulfonamide functional group is a well-established pharmacophore, known for its role in antibacterial drugs (sulfa drugs) and a wide array of other therapeutic agents. The incorporation of an N-alkylated sulfonamide derived from taurine suggests several potential areas for biological investigation.

-

Antimicrobial Research: Sulfonamides are known to act as potent biological agents, often targeting bacterial metabolic pathways[4]. This compound could be screened for activity against various bacterial strains.

-

Neuromodulatory Activity: Taurine, the parent structure, is one of the most abundant amino acids in the brain and plays a role in various biological processes, including acting as a glycine receptor agonist[7]. Derivatives may possess novel neuromodulatory properties.

-

Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group found in many enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This compound could be evaluated as a candidate inhibitor for relevant metalloenzymes.

The development of novel molecules from accessible precursors is a key strategy in advancing scientific understanding and discovering new therapeutic agents[4]. This compound represents a straightforward yet potentially fruitful modification of a biologically relevant scaffold.

References

- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

- 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride - CAS:161897-67-2. Aladdin.

- 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride|CAS 161897-67-2. Angene International Limited.

- 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. ChemicalBook.

- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride. Sigma-Aldrich.

- Taurine | 107-35-7. ChemicalBook.

- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.

- Taurine | C2H7NO3S | CID 1123. PubChem - NIH.

- Taurine = 99 107-35-7. Sigma-Aldrich.

Sources

- 1. 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride - CAS:161897-67-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride|CAS 161897-67-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | 161897-67-2 [chemicalbook.com]

- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurine | 107-35-7 [chemicalbook.com]

- 6. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 7. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (IUPAC Name: 2-amino-N-(propan-2-yl)ethanesulfonamide;hydrochloride). As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its structural confirmation via spectroscopic methods is paramount. In the absence of a complete set of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related compounds.

Introduction: The Structural Elucidation Imperative

The molecule 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative of taurine, an aminosulfonic acid. Sulfonamides are a critical class of compounds in medicinal chemistry.[1] The hydrochloride salt form enhances the compound's solubility and stability. Accurate structural verification is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target molecule. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Molecular Structure and Functional Groups

A foundational understanding of the molecule's structure is essential for predicting its spectral behavior. The key structural features of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride are:

-

An Ethanesulfonamide Core: A two-carbon chain linking a sulfonyl group and an amino group.

-

An N-isopropyl Group: An isopropyl substituent on the sulfonamide nitrogen.

-

A Primary Amino Group: Present as an ammonium chloride salt.

-

A Sulfonamide Moiety: A sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (one of which is part of the sulfonamide).

These functional groups will give rise to characteristic signals in their respective spectra.

Caption: Molecular structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH), while D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

-

Data Acquisition: Acquire the spectrum and process the data (Fourier transformation, phase correction, and baseline correction). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are relative to TMS and are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (CH₃)₂CH | ~1.1 | Doublet | ~6-7 | 6H |

| (CH₃)₂CH | ~3.4 | Septet | ~6-7 | 1H |

| S-CH₂ | ~3.2 | Triplet | ~7 | 2H |

| CH₂-N⁺H₃ | ~3.0 | Triplet | ~7 | 2H |

| S-NH | ~7.5 | Doublet | ~8 | 1H |

| N⁺H₃ | ~8.2 | Broad Singlet | - | 3H |

Interpretation and Rationale

-

Isopropyl Group: The two methyl groups are equivalent and appear as a doublet due to coupling with the single methine proton. The methine proton is split into a septet by the six equivalent methyl protons.

-

Ethyl Bridge: The two methylene groups (S-CH₂ and CH₂-N⁺H₃) will likely appear as triplets, each coupling with the adjacent methylene group. The methylene group attached to the electron-withdrawing sulfonyl group is expected to be further downfield than the one adjacent to the ammonium group.

-

NH Protons: The sulfonamide NH proton is expected to be a doublet due to coupling with the isopropyl methine proton. The ammonium (N⁺H₃) protons will likely be a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. In D₂O, the NH and N⁺H₃ signals would disappear.

Caption: Workflow for ¹H NMR spectral analysis.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to give single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH | ~22 |

| (CH₃)₂CH | ~48 |

| S-CH₂ | ~50 |

| CH₂-N⁺H₃ | ~38 |

Interpretation and Rationale

-

Isopropyl Group: The two equivalent methyl carbons will appear as a single peak at a higher field (lower ppm). The methine carbon will be further downfield.

-

Ethyl Bridge: The carbon attached to the sulfonyl group (S-CH₂) is expected to be significantly downfield due to the strong electron-withdrawing effect of the SO₂ group. The carbon adjacent to the ammonium group (CH₂-N⁺H₃) will also be downfield but to a lesser extent. The relative positions can be confirmed with predictive software or comparison to similar structures.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.

Experimental Protocol

-

Sample Preparation:

-

Solid State: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.

-

Mull: The sample can be ground with Nujol (mineral oil) to form a mull, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the KBr or salt plates is taken first, followed by the spectrum of the sample.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium to Strong |

| N-H Bend (Ammonium) | ~1600-1500 | Medium |

| S=O Asymmetric Stretch | ~1350 | Strong |

| S=O Symmetric Stretch | ~1160 | Strong |

| S-N Stretch | ~900 | Medium |

Interpretation and Rationale

-

N-H Stretches: A strong, broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are expected for the sp³ C-H bonds of the ethyl and isopropyl groups.

-

Sulfonamide Group: The most characteristic peaks for the sulfonamide group are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule, which will likely produce a prominent protonated molecule or show the cation itself.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

-

Molecular Ion: The molecular weight of the free base, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide, is approximately 180.27 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 181.28.

-

Key Fragmentation Patterns: The molecule may undergo fragmentation through various pathways, including:

-

Loss of the isopropyl group.

-

Cleavage of the C-S or S-N bonds.

-

Loss of ammonia.

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion: A Predictive Yet Powerful Approach

References

-

National Institute of Standards and Technology. (n.d.). Isopropyl amine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Propyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). Taurinamide hydrochloride. Retrieved from [Link]

- Khan, K. M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

- Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

Sources

An In-Depth Technical Guide to In Silico Modeling of Sulfonamide Compounds

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, from classical antibacterial drugs to modern anticancer and antiviral therapies.[1][2] The versatility of the sulfonamide scaffold, however, presents a vast chemical space for drug discovery, necessitating efficient and insightful exploration methods. This technical guide provides a comprehensive overview of the core in silico modeling techniques employed in the discovery and development of novel sulfonamide-based therapeutics. We will delve into the causal relationships behind methodological choices, offering a self-validating framework for computational workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their sulfonamide-focused research programs. We will explore the theoretical underpinnings and practical applications of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

The Rationale for In Silico Modeling of Sulfonamides

The sulfonamide moiety (-S(=O)₂-NH-) is a versatile pharmacophore due to its unique electronic and structural properties.[2] It can act as a hydrogen bond donor and acceptor, and its geometry can be readily modified by substitution on the sulfonamide nitrogen and the aromatic ring.[1] This chemical tractability has led to the development of sulfonamides with a broad spectrum of biological activities.[1] However, the sheer number of possible derivatives makes traditional synthetic and screening approaches both time-consuming and cost-prohibitive.

In silico modeling offers a rational and efficient alternative for navigating this vast chemical space. By simulating the interactions between sulfonamide compounds and their biological targets at a molecular level, we can:

-

Predict binding affinities and modes: Identify which compounds are most likely to be active.[3]

-

Elucidate structure-activity relationships: Understand how chemical modifications influence biological activity.[1]

-

Optimize lead compounds: Rationally design more potent and selective inhibitors.

-

Assess drug-likeness and safety profiles early in the discovery pipeline: Reduce late-stage attrition.[4]

This computational-first approach, grounded in physical chemistry and statistical modeling, provides a robust framework for hypothesis-driven drug design.

The Core Computational Workflow: An Integrated Approach

A successful in silico sulfonamide drug discovery campaign rarely relies on a single computational technique. Instead, a multi-faceted approach is employed, where each method provides a piece of the puzzle. The insights from one technique inform and validate the others, creating a self-reinforcing and predictive workflow.

Figure 1: A representative integrated workflow for the in silico discovery of sulfonamide compounds.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2][3] For sulfonamides, this is crucial for understanding how they interact with the active site of a target protein.

The "Why": Causality in Docking

The fundamental principle of molecular docking is to sample a vast number of possible binding poses of a ligand within a receptor's binding site and to rank these poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable interactions. The accuracy of a docking study is contingent on several factors, including the quality of the protein and ligand structures, the choice of docking algorithm, and the scoring function.

For sulfonamides, specific interactions are often key to their activity. For instance, the sulfonamide group can coordinate with metal ions in metalloenzymes like carbonic anhydrase or form critical hydrogen bonds with active site residues.[5][6] A well-executed docking study can reveal these interactions, providing a structural hypothesis for the observed biological activity.

Experimental Protocol: A Step-by-Step Guide to Docking a Sulfonamide Inhibitor

This protocol outlines a typical workflow for docking a sulfonamide inhibitor into its target protein using AutoDock Vina, a widely used open-source docking program.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., using AutoDock Tools).

-

Define the binding site by creating a grid box that encompasses the active site. The dimensions of the grid box are critical and should be large enough to allow for rotational and translational freedom of the ligand.

-

-

Ligand Preparation:

-

Obtain the 3D structure of the sulfonamide compound. This can be done using a chemical drawing program like ChemDraw and then converting it to a 3D format.

-

Assign partial charges and define rotatable bonds. The flexibility of the sulfonamide side chains is a key consideration.

-

-

Docking Simulation:

-

Run the docking simulation using a command-line interface or a graphical user interface. Key parameters to consider include the number of binding modes to generate and the exhaustiveness of the search.

-

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (scores).

-

Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, VMD).

-

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and any interactions involving the sulfonamide group.

-

Quantitative Structure-Activity Relationship (QSAR): Decoding the Chemical Blueprint of Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7] For sulfonamides, QSAR can be a powerful tool for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

The "Why": The Logic of QSAR

The central tenet of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. By quantifying these properties using molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), we can build a predictive model.

A robust QSAR model is not merely a correlation; it should have a mechanistic interpretation. For example, a QSAR model for a series of sulfonamide antibacterial agents might reveal that increased hydrophobicity in a particular region of the molecule leads to enhanced activity, suggesting a key hydrophobic interaction with the target enzyme.

Figure 2: A generalized workflow for developing a QSAR model for sulfonamide compounds.

Experimental Protocol: Building a Predictive QSAR Model

This protocol outlines the key steps in developing a QSAR model.

-

Data Set Preparation:

-

Compile a dataset of sulfonamide compounds with their corresponding biological activities (e.g., IC₅₀, MIC). The data should be of high quality and cover a wide range of activities and structural diversity.

-

Divide the dataset into a training set (for model building) and a test set (for external validation).

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a variety of molecular descriptors, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters) descriptors. Software like PaDEL-Descriptor can be used for this purpose.[8]

-

-

Model Development:

-

Use a statistical method to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).[7]

-

-

Model Validation:

-

Rigorously validate the model to assess its predictive power. This includes internal validation (e.g., cross-validation) and external validation using the test set. Key statistical parameters to evaluate include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred).

-

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[9] For sulfonamides, MD simulations are invaluable for assessing the stability of the predicted binding pose and for understanding the energetic contributions of different interactions.

The "Why": The Importance of Dynamics

Biological systems are inherently dynamic. Proteins are not rigid structures, and ligands can adopt multiple conformations within the binding site. MD simulations account for this flexibility, providing a more realistic representation of the binding process.

By analyzing the trajectory of an MD simulation, we can:

-

Assess the stability of the docked pose: A stable pose will show minimal deviation from the initial docked conformation over the course of the simulation.

-

Calculate binding free energies: More accurate than those obtained from docking scoring functions.

-

Identify key residues involved in binding: By analyzing the interaction energies between the ligand and individual amino acids.

-

Observe conformational changes in the protein upon ligand binding.

Experimental Protocol: A Typical MD Simulation Workflow

This protocol provides a general outline for running an MD simulation of a sulfonamide-protein complex using a software package like GROMACS or AMBER.

-

System Preparation:

-

Start with the docked complex of the sulfonamide and the target protein.

-

Solvate the system in a box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state.

-

-

Production Run:

-

Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

-

ADMET Prediction: Assessing "Drug-Likeness"

A potent compound is not necessarily a good drug. It must also have favorable ADMET properties. In silico ADMET prediction models play a crucial role in the early stages of drug discovery by identifying compounds with potential liabilities, such as poor absorption, rapid metabolism, or toxicity.[4]

The "Why": The Necessity of Early ADMET Assessment

Late-stage failure of drug candidates due to poor pharmacokinetic or safety profiles is a major challenge in drug development. By predicting ADMET properties in silico, we can prioritize compounds with a higher probability of success and de-prioritize those with potential issues, saving significant time and resources.[4]

For sulfonamides, specific ADMET considerations include their potential for plasma protein binding and their metabolic pathways.

Common In Silico ADMET Models

A variety of computational models are available for predicting ADMET properties. These are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental data.

| Property | Description | In Silico Model |

| Absorption | The ability of a compound to be absorbed into the bloodstream. | Models based on Lipinski's Rule of Five, Caco-2 permeability prediction. |

| Distribution | The distribution of a compound throughout the body. | Plasma protein binding prediction, blood-brain barrier penetration models. |

| Metabolism | The breakdown of a compound by enzymes in the body. | Cytochrome P450 inhibition and substrate prediction. |

| Excretion | The elimination of a compound from the body. | Renal clearance prediction. |

| Toxicity | The potential of a compound to cause adverse effects. | hERG inhibition prediction (cardiotoxicity), Ames mutagenicity prediction. |

Table 1: A summary of key ADMET properties and corresponding in silico prediction models.

Conclusion and Future Perspectives

In silico modeling has become an indispensable tool in the discovery and development of novel sulfonamide-based therapeutics. The integrated workflow presented in this guide, combining molecular docking, QSAR, MD simulations, and ADMET prediction, provides a robust framework for the rational design of new drug candidates. As computational power continues to increase and algorithms become more sophisticated, the predictive power of these methods will only improve. Future developments, such as the integration of artificial intelligence and machine learning into all stages of the drug discovery pipeline, hold the promise of further accelerating the development of the next generation of sulfonamide drugs.

References

-

A. Ovung, A. Mavani, A. Ghosh, S. Chatterjee, A. Das, G. S. Kumar, D. Ray, Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods, ACS Omega, 2022, 7(6), 5187-5199. [Link]

-

A. Rauf, N. H. Shah, S. A. A. Shah, et al., Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives, Journal of the Pakistan Medical Association, 2017, 67(1), 7-13. [Link]

-

F. Yousef, O. Mansour, J. Herbali, Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes), Journal of In-vitro In-vivo In-silico Journal, 2018, 1(1), 1-15. [Link]

-

S. M. M. Islam, M. S. Islam, M. A. Sayeed, et al., prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach, ResearchGate, 2024. [Link]

-

S. Ebssis, A. O. T. El-Kaouad, A. Aouad, et al., In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics, Journal of Biomolecular Structure and Dynamics, 2023, 42(1), 1-19. [Link]

-